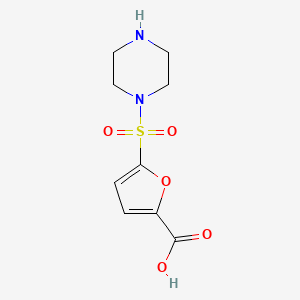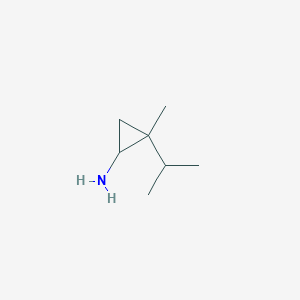
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C₇H₁₅N. It is a versatile small molecule scaffold used in various scientific research applications. The compound is often available in its hydrochloride form, which enhances its stability and solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of isobutylene with diazomethane to form the cyclopropane ring, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-2-(propan-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(propan-2-yl)cyclopropan-1-amine hydrochloride: A more stable and soluble form of the compound.
2- {2- [methyl (propan-2-yl)amino]ethyl}cyclopropan-1-amine: A related compound with an additional ethyl group
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and an amine group, which provides distinct chemical properties and reactivity. This makes it a valuable scaffold for the synthesis of diverse chemical entities .
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
2-methyl-2-propan-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C7H15N/c1-5(2)7(3)4-6(7)8/h5-6H,4,8H2,1-3H3 |
InChI Key |
FIFVQIHRUPUBLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Methyl-1H-pyrazol-4-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13298356.png)
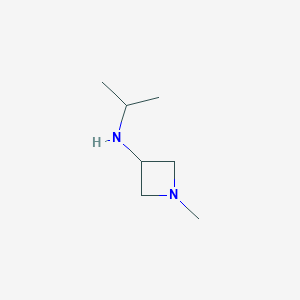
![2-[(Azetidin-3-yloxy)methyl]-6-methylpyridine](/img/structure/B13298364.png)
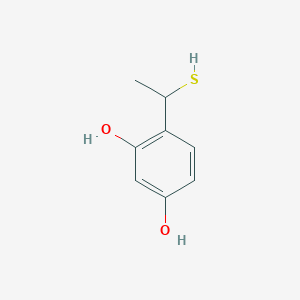
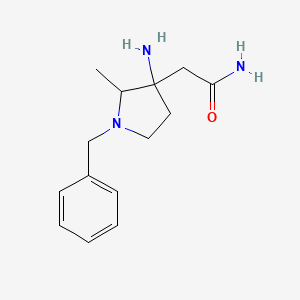

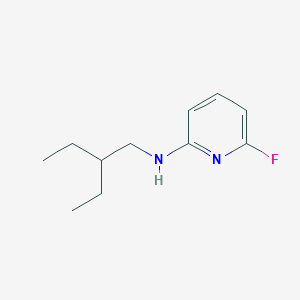
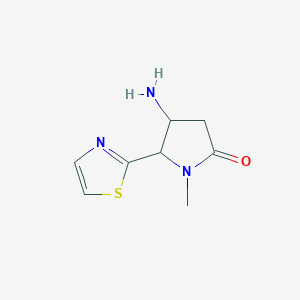
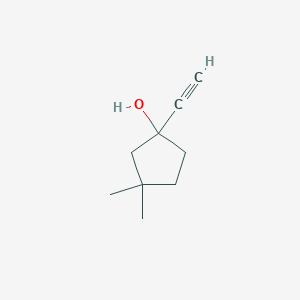
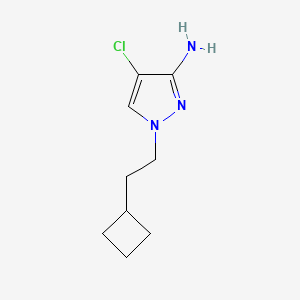
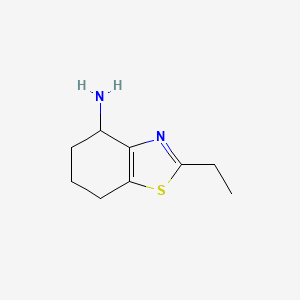
![4-[Amino(cyclopropyl)methyl]-2-fluorophenol](/img/structure/B13298430.png)
